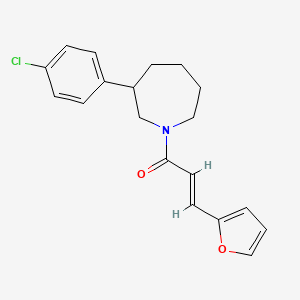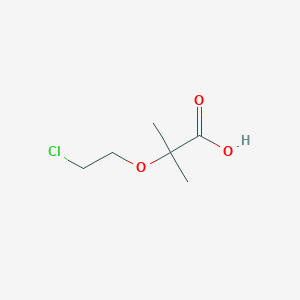
Cyclopropyl(3-methoxypyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-methoxypyridin-4-yl)methanamine is a chemical compound with the formula C10H14N2O . It has a molecular weight of 178.23 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 178.23 , but other properties such as density, boiling point, and melting point are not provided .Aplicaciones Científicas De Investigación
Safety and Clinical Effect of ABP-700
ABP-700, a derivative of Cyclopropyl(3-methoxypyridin-4-yl)methanamine, was developed to retain the beneficial effects of its precursor etomidate, including hemodynamic and respiratory stability, while minimizing its suppression of the adrenocortical axis. A study evaluated the safety, efficacy, and hemodynamic effects of ABP-700 in healthy volunteers, noting no serious adverse events and highlighting its potential for inducing sedation with rapid onset and recovery, without severe respiratory depression or adrenocortical suppression (Valk et al., 2018).
Pharmacokinetic Study of ABP-700
Another study aimed to characterize the pharmacokinetics, safety, and clinical effects of ABP-700, revealing dose-dependent effects and confirming its safety up to certain dosages. The research underscored the importance of exploring different dosing regimens for therapeutic applications (Struys et al., 2017).
Interaction with MDMA and Paroxetine
Research on the interaction between MDMA (Ecstasy) and paroxetine, a potent inhibitor of serotonin reuptake, revealed insights into pharmacodynamic and pharmacokinetic interactions between drugs, showing significant attenuation of MDMA's effects when pre-treated with paroxetine. This study highlights the complex interactions between medications and their impact on drug efficacy and safety (Farré et al., 2007).
Non-linear Pharmacokinetics of MDMA
Investigating the pharmacokinetics of MDMA, research found non-linear increases in MDMA concentrations with higher doses, indicating potential risks for acute toxicity. This study underscores the importance of understanding drug metabolism and its implications for safety and therapeutic efficacy (de la Torre et al., 2000).
Propiedades
IUPAC Name |
cyclopropyl-(3-methoxypyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-6-12-5-4-8(9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRDQVCLGZDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B2702825.png)
![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)

![1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2702840.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)




![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)
